N,N'-di(propan-2-yl)benzene-1,3-dicarboxamide
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Overview
Description
N1,N3-BIS(PROPAN-2-YL)BENZENE-1,3-DICARBOXAMIDE is a chemical compound known for its unique structure and properties It is a derivative of benzene-1,3-dicarboxamide, where the amide groups are substituted with propan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS(PROPAN-2-YL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of benzene-1,3-dicarboxylic acid with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of N1,N3-BIS(PROPAN-2-YL)BENZENE-1,3-DICARBOXAMIDE follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
N1,N3-BIS(PROPAN-2-YL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
N1,N3-BIS(PROPAN-2-YL)BENZENE-1,3-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N3-BIS(PROPAN-2-YL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The propan-2-yl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to the inhibition or activation of the target protein, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
N1,N3-BIS(2-SULFANYLETHYL)BENZENE-1,3-DICARBOXAMIDE: Known for its use as a mercury chelator and antioxidant.
N1,N3-BIS(2-MERCAPTOETHYL)ISOPHTHALAMIDE: Another derivative with similar chelating properties.
Uniqueness
N1,N3-BIS(PROPAN-2-YL)BENZENE-1,3-DICARBOXAMIDE stands out due to its unique substitution pattern, which imparts distinct chemical and physical properties. The presence of propan-2-yl groups enhances its stability and lipophilicity, making it suitable for applications that require these characteristics.
Properties
Molecular Formula |
C14H20N2O2 |
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Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-N,3-N-di(propan-2-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)15-13(17)11-6-5-7-12(8-11)14(18)16-10(3)4/h5-10H,1-4H3,(H,15,17)(H,16,18) |
InChI Key |
QZTXLBWZWNPDSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)C(=O)NC(C)C |
Origin of Product |
United States |
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